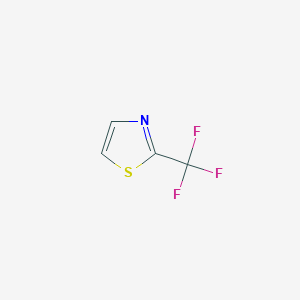

2-(Trifluoromethyl)-1,3-thiazole

Description

Significance of Trifluoromethylated Heterocycles in Advanced Chemical Sciences

The introduction of a trifluoromethyl (CF3) group into heterocyclic structures is a widely recognized strategy for modulating the physicochemical and biological properties of a molecule. nih.gov The CF3 group is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity, all of which can profoundly influence a compound's behavior. nih.govmdpi.com These properties are highly desirable in fields such as medicinal chemistry and materials science. nih.gov For instance, the incorporation of a CF3 group can enhance a drug candidate's membrane permeability and metabolic resistance, leading to improved pharmacokinetic profiles. mdpi.com In the realm of materials science, trifluoromethylated compounds can exhibit unique electronic and physical properties, making them valuable components in the design of advanced materials. The synergy between the CF3 group and a heterocyclic scaffold often leads to the discovery of molecules with novel and enhanced functionalities. nih.govresearchgate.net

Historical Context and Evolution of Research on 1,3-Thiazole Frameworks

The 1,3-thiazole ring is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activity. tandfonline.comnih.gov Its history is deeply rooted in the study of natural products, with one of the most notable early discoveries being its presence in vitamin B1 (thiamine). tandfonline.com This discovery highlighted the biological importance of the thiazole (B1198619) scaffold and spurred extensive research into its derivatives. tandfonline.comresearchgate.net Over the years, the thiazole ring has been identified as a key structural component in numerous pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. researchgate.netnih.govresearchgate.net The development of synthetic methodologies, such as the Hantzsch thiazole synthesis, has provided chemists with versatile tools to construct and modify the thiazole framework, leading to a vast library of derivatives with diverse applications. tandfonline.com The continuous exploration of thiazole chemistry reflects its enduring importance as a privileged scaffold in drug discovery and other areas of chemical science. nih.govresearchgate.net

Overview of Key Research Domains for 2-(Trifluoromethyl)-1,3-thiazole Derivatives

Derivatives of this compound are being actively investigated across several key research domains, primarily driven by their potential applications in medicine and materials science.

Medicinal Chemistry: A significant area of focus is the development of new therapeutic agents. Researchers are exploring the use of this compound derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents. guidechem.comnih.gov The trifluoromethyl group is often incorporated to enhance the biological activity and pharmacokinetic properties of these compounds. nih.gov For example, studies have shown that certain trifluoromethylated thiazole derivatives exhibit potent inhibitory activity against various enzymes and receptors implicated in disease pathways. nih.gov

Agrochemicals: The unique properties of trifluoromethylated heterocycles also make them attractive candidates for the development of new pesticides and herbicides. The enhanced stability and biological activity conferred by the CF3 group can lead to more effective and targeted crop protection agents.

Materials Science: In the field of materials science, this compound derivatives are being explored for their potential use in the design of novel organic materials. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the thiazole ring, leading to materials with interesting optical and electronic characteristics. These materials could find applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table provides a summary of the key research domains for this compound derivatives:

| Research Domain | Key Applications and Research Focus |

| Medicinal Chemistry | Development of novel anticancer, anti-inflammatory, and antimicrobial agents. guidechem.comnih.gov |

| Agrochemicals | Creation of new pesticides and herbicides with enhanced efficacy. |

| Materials Science | Design of organic materials with unique optical and electronic properties for applications in OLEDs and OPVs. |

The continued exploration of this compound and its derivatives holds great promise for the discovery of new molecules with valuable applications across a spectrum of scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NS/c5-4(6,7)3-8-1-2-9-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXXKSHWUKNLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449334-50-2 | |

| Record name | 2-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl 1,3 Thiazole and Its Derivatives

One-Pot and Multicomponent Cyclization Reactions

One-pot and multicomponent reactions offer efficient and atom-economical pathways to complex molecules from simple precursors in a single operation. These strategies are highly valued in modern organic synthesis for their ability to reduce waste, save time, and simplify purification processes.

A notable method for synthesizing 2-(trifluoromethyl)-4,5-disubstituted thiazoles involves the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a trifluoroacetonitrile (B1584977) (CF3CN) source. rsc.orgnih.gov In this approach, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as a precursor to CF3CN. The reaction proceeds effectively with a variety of substituted pyridinium 1,4-zwitterionic thiolates, yielding the desired thiazole (B1198619) derivatives in moderate to good yields. rsc.orgnih.gov These zwitterionic thiolates are a useful class of sulfur-containing synthons for various cyclization reactions. rsc.org

The synthetic utility of the resulting 2-trifluoromethyl-4,5-disubstituted thiazoles has been demonstrated, highlighting the potential of this methodology. rsc.orgnih.gov This reaction provides a direct route to the thiazole core with the trifluoromethyl group pre-installed at the C2 position.

Table 1: Synthesis of 2-(Trifluoromethyl)thiazoles via [3+2] Cycloaddition

| Reactant 1 | Reactant 2 Precursor | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium 1,4-zwitterionic thiolates | 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | 2-(Trifluoromethyl)-4,5-disubstituted thiazoles | Moderate to Good | rsc.org, nih.gov |

Condensation reactions are a cornerstone of heterocyclic synthesis. The Hantzsch thiazole synthesis, a classic example, involves the reaction of an α-haloketone with a thioamide. youtube.commdpi.com Modern variations of this and other condensation reactions utilize trifluoromethylated building blocks to directly install the CF3 group.

One efficient one-pot method involves the condensation of o-phenylenediamines, 2-aminophenols, or 2-aminobenzenethiols with trifluoroacetic acid to produce 2-trifluoromethyl substituted benzimidazoles, benzoxazoles, and benzothiazoles, respectively, in good to excellent yields. rsc.orgresearchgate.net A proposed mechanism suggests the reaction begins with the nucleophilic addition of the amino group to trifluoroacetonitrile (generated in situ), forming an imidamide intermediate, which then undergoes intramolecular cyclization. rsc.org

Similarly, trifluoromethyl-β-dicarbonyls are pivotal building blocks in synthetic organic chemistry. researchgate.net The reaction of trifluoromethyl-β-diketones with 3-mercapto rsc.orgnih.govnih.govtriazoles has been explored for the synthesis of trifluoromethylated thiazolo[3,2-b] rsc.orgnih.govnih.govtriazoles. nih.gov These methods highlight the versatility of using pre-fluorinated starting materials for constructing complex heterocyclic systems. rsc.org

Ring-expansion reactions offer an alternative and powerful strategy for forming heterocyclic cores. While direct ring-expansion to form 2-(trifluoromethyl)thiazoles is less commonly reported, related methodologies for similar heterocycles demonstrate the potential of this approach. For instance, a ring-expansion reaction of 2H-azirines with trifluoroacetic anhydride (B1165640) has been developed for the synthesis of 2-(trifluoromethyl)oxazoles. bohrium.comdntb.gov.ua This reaction is scalable and the resulting oxazole (B20620) core can be further converted into other heterocycles like 3-(trifluoromethyl)-1,2,4-triazines. bohrium.com

Another example involves an I(I)/I(III)-catalyzed difluorinative ring expansion of fluorinated methyleneindanes to create trifluorinated tetralins. nih.gov Although this example does not produce a thiazole, it illustrates the principle of using ring expansion to construct complex fluorinated molecules. The development of analogous reactions starting from smaller sulfur-containing heterocycles could provide a novel entry to the 2-(trifluoromethyl)thiazole scaffold.

Functional Group Transformations and Derivatization Strategies

Beyond the initial construction of the thiazole ring, derivatization and functional group transformations are crucial for developing analogs with tailored properties, particularly for applications in medicinal chemistry.

The development of methods for radical trifluoromethylation has gained significant interest, employing mild conditions with photo-, electro-, or metal-catalysis. researchgate.net Reagents like the Togni reagent are used for electrophilic trifluoromethylation. nih.gov For example, a one-pot procedure involving a "sulfur transfer reaction" and subsequent electrophilic trifluoromethylation with a Togni reagent has been used to synthesize 2-CF3S-imidazoles from imidazole (B134444) N-oxides. nih.gov Similar strategies could be adapted for the trifluoromethylation of thiazole derivatives.

The Langlois reagent is another less expensive source for trifluoromethylation, often used in the decarboxylative trifluoromethylation of cinnamic acid derivatives. researchgate.net The choice of reagent and reaction conditions is critical and depends on the specific substrate and desired outcome.

The thiazole ring is a versatile scaffold that allows for various chemical modifications to explore structure-activity relationships. nih.govnih.gov Functionalization can occur at different positions of the thiazole ring, as well as on substituents attached to it.

For instance, research has been conducted on the modification of N-(4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-yl)benzamide, where the core structure already contains trifluoromethyl groups. acs.org Further derivatization allows for the exploration of its biological properties. acs.org Similarly, novel di-, tri-, and tetrathiazole moieties have been synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazone derivatives. nih.gov

The synthesis of hybrid molecules, where the 2-(trifluoromethyl)thiazole core is conjugated with other bioactive pharmacophores like pyrazoline, is another common strategy to create novel therapeutic agents. acs.org The development of new functionalization methods for unique fused systems like 2H-thiazolo[4,5-d] rsc.orgnih.govacs.orgtriazole further expands the chemical space available for drug discovery. rsc.org

Table 2: Examples of Derivatization of Thiazole Scaffolds

| Starting Scaffold | Reagent/Reaction Type | Product Type | Reference |

|---|---|---|---|

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, thiosemicarbazones | Polythiazole derivatives | nih.gov |

| Thiazole-containing thiosemicarbazones | α-Haloketones | Thiazolyl-hydrazono-thiazole derivatives | nih.gov |

| Thiazole | Phenacyl bromides | Thiazolyl-pyrazoline hybrids | acs.org |

| N-(4-Arylthiazol-2-yl)benzamide | Alkylation | N-alkylated thiazolium salts | acs.org |

Chemo- and Stereoselective Synthetic Approaches

The development of synthetic routes that offer high levels of chemo- and stereoselectivity is crucial for accessing specific isomers of complex molecules like 2-(trifluoromethyl)-1,3-thiazole and its derivatives. Researchers have focused on catalytic systems and novel reaction pathways to control the formation of desired products, minimizing waste and complex purification steps.

One notable approach involves the chemo- and stereoselective synthesis of substituted thiazoles from propargyl alcohols that contain an alkene group. acs.orgnih.gov In this method, a calcium triflate (Ca(OTf)₂) catalyst is used to facilitate the reaction between thioamides and pent-1-en-4-yn-3-ol derivatives. nih.govacs.org The reaction demonstrates high chemoselectivity, with the thioamide preferentially reacting with the alkyne portion of the molecule over the alkene. nih.gov This process leads to the formation of functionalized thiazoles in an efficient, high-yielding manner. nih.gov Interestingly, the reaction exhibits time-dependent product formation, yielding kinetic and thermodynamic isomers based on the reaction duration. nih.gov For instance, the reaction of (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol with 4-(trifluoromethyl)benzothioamide initially produces the kinetically favored thiazole product in good yield. acs.orgnih.gov

Another powerful strategy for constructing the 2-(trifluoromethyl)thiazole core is through [3+2] cycloaddition reactions. rsc.org This method utilizes pyridinium 1,4-zwitterionic thiolates which react with trifluoroacetonitrile (CF₃CN) to yield 2-trifluoromethyl-4,5-disubstituted thiazoles. rsc.org This approach is effective with a variety of substituted pyridinium 1,4-zwitterionic thiolates and generally provides the desired products in moderate to good yields. rsc.org

Furthermore, N-heterocyclic carbenes (NHCs), specifically bulky thiazolium carbenes, have been employed as catalysts for the enantioselective acyl-trifluoromethylation of olefins. nih.gov This radical-mediated process allows for the construction of enantioenriched β-trifluoromethylated α-chiral ketones. nih.gov While not a direct synthesis of the thiazole ring itself, this method provides chiral building blocks that are valuable precursors for synthesizing complex, stereochemically defined thiazole derivatives. nih.gov The catalytic cycle is initiated by the formation of a Breslow enolate from the NHC and an aldehyde, which then participates in a single electron transfer with a trifluoromethyl source to generate a trifluoromethyl radical. nih.gov

The table below summarizes a selective catalytic approach for a trifluoromethyl-containing thiazole derivative.

Table 1: Chemo- and Stereoselective Synthesis of a 2-(Aryl-CF₃)-thiazole Derivative

| Starting Materials | Catalyst System | Product | Key Findings | Reference |

| (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol, 4-(trifluoromethyl)benzothioamide | Ca(OTf)₂/Bu₄NPF₆ | 4-((E)-1,5-diphenylpent-1-en-3-yl)-5-(furan-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazole | Reaction is chemo- and stereoselective; proceeds via intramolecular, regioselective 5-exo dig cyclization of an allene (B1206475) intermediate. acs.orgnih.gov | acs.org, nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of thiazole derivatives, including those containing a trifluoromethyl group, is an area of growing importance aimed at reducing environmental impact. bepls.comresearchgate.net These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.com

Several green techniques have been successfully applied to the synthesis of the broader thiazole family, with principles directly applicable to this compound. These methods include single-pot multi-component reactions, the use of green solvents like water or polyethylene (B3416737) glycol (PEG-400), solvent-free reactions, and energy sources such as microwave and ultrasonic irradiation. bepls.com For example, microwave-assisted synthesis has been shown to reduce reaction times and increase yields for various thiazole derivatives. bepls.com Similarly, ultrasound has been used to promote reactions, as seen in the synthesis of Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst. bepls.comresearchgate.net

The development of recyclable catalysts is a cornerstone of green synthetic chemistry. A pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been demonstrated as an effective and eco-friendly biocatalyst for synthesizing novel thiazole derivatives. mdpi.com This hydrogel catalyst offers high thermal stability and a large surface area, and its efficiency is enhanced when used in conjunction with ultrasonic irradiation. mdpi.com A key advantage is its reusability over multiple cycles without a significant drop in catalytic activity. mdpi.com

The choice of solvent is another critical factor. Deep eutectic solvents (DES), which are biodegradable and have low volatility, have been explored as green alternatives to traditional hazardous organic solvents for thiazole synthesis. nih.gov For instance, a mixture of L-proline and ethylene (B1197577) glycol has been used as an eco-friendly medium for synthesizing thiazolo[5,4-d]thiazoles, a related fused-ring system. nih.gov This approach avoids toxic solvents and often allows for the direct isolation of the product by precipitation in water, eliminating the need for column chromatography. nih.gov Catalyst-free systems using water as a solvent have also been developed for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, offering a simple and high-yielding green procedure. bepls.com

The table below summarizes various green chemistry approaches relevant to thiazole synthesis.

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Principle | Methodology | Advantages | Reference |

| Green Catalyst | Silica-supported tungstosilisic acid under ultrasonic irradiation | Efficient for Hantzsch thiazole synthesis; catalyst is reusable. | bepls.com, researchgate.net |

| Biocatalyst | Recyclable cross-linked chitosan hydrogel (PIBTU-CS) with ultrasound | High yields, mild conditions, reduced reaction times, catalyst reusability. | mdpi.com |

| Green Solvent | Use of water or PEG-400; Deep Eutectic Solvents (e.g., L-proline/ethylene glycol) | Reduces use of hazardous volatile organic compounds; simplifies product isolation. bepls.comnih.gov | bepls.com, nih.gov |

| Alternative Energy | Microwave irradiation or ultrasonic energy | Shorter reaction times, often higher yields, energy-efficient. bepls.com | bepls.com |

| Process Simplification | One-pot, multi-component, catalyst-free reactions | Reduces intermediate isolation steps, saves time and resources. bepls.com | bepls.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Patterns on the Thiazole (B1198619) Ring

The thiazole ring itself is an aromatic heterocycle with distinct electronic properties. The nitrogen atom at position 3 acts as a sink for electron density, making the C2 position the most electron-deficient and acidic. pharmaguideline.com Conversely, the C5 position is the most electron-rich and is typically the primary site for electrophilic attack in unsubstituted thiazoles. pharmaguideline.comwikipedia.org

The introduction of the CF₃ group at C2 dramatically alters this landscape. As a powerful electron-withdrawing group, it further deactivates the entire thiazole ring towards electrophilic substitution. Any electrophilic attack would still preferentially occur at the C5 position, but under much harsher conditions than for an unsubstituted thiazole. pharmaguideline.comresearchgate.net

More significantly, the CF₃ group enhances the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic substitution . The C2 position, already electron-deficient, becomes an even stronger electrophilic site. However, direct nucleophilic displacement of the CF₃ group is generally difficult. Instead, the primary mode of nucleophilic attack is directed towards the ring carbons, particularly C5. Deprotonation at the C2 position with strong bases like organolithium compounds can occur, creating a nucleophilic center at C2 that can react with various electrophiles. wikipedia.org

The reactivity patterns are summarized in the table below:

| Reaction Type | Position | Reactivity Influence of C2-CF₃ Group |

| Electrophilic Substitution | C5 | Strongly deactivated, but remains the most likely site for attack. |

| C4 | Highly deactivated. | |

| Nucleophilic Substitution | C2 | Proton is highly acidic; deprotonation facilitates reaction with electrophiles. |

| C5 | Activated for nucleophilic attack. | |

| Protonation | N3 | The lone pair on the nitrogen atom makes it the primary site for protonation. pharmaguideline.com |

Oxidative and Reductive Transformations of 2-(Trifluoromethyl)-1,3-thiazole Moieties

The sulfur atom in the thiazole ring is susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively documented, related structures provide insight. For instance, the sulfur atom in 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1600085) can be oxidized to the corresponding sulfoxide (B87167) and then to the sulfone using oxidizing agents like hydrogen peroxide in the presence of a catalyst system. google.comgoogle.com It is plausible that the sulfur in this compound would undergo similar transformations to form the corresponding S-oxide or S-dioxide under controlled oxidative conditions.

Oxidation: this compound → this compound-1-oxide → this compound-1,1-dioxide

Reductive transformations of the this compound moiety are less commonly reported. The trifluoromethyl group is generally stable to reduction, and cleavage of the thiazole ring would likely require harsh reducing conditions. The development of selective reduction methods for this class of compounds remains an area for further investigation.

Photochemical Rearrangements and Reactivity Studies

Photochemical reactions offer a pathway to unique molecular structures that are often inaccessible through thermal methods. While the photochemistry of the parent this compound is not widely explored, studies on related heterocyclic systems suggest potential reaction pathways. Photoexcitation of azodicarboxylates, for example, can generate a triplet species that reacts with other molecules. rsc.org It is conceivable that the thiazole ring, upon photoexcitation, could undergo rearrangements or participate in cycloaddition reactions. For instance, photochemical reactions of imidazoles can lead to perfluoroalkylation. researchgate.net Further research is needed to fully characterize the photochemical behavior of this compound and its derivatives.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound, this typically involves the introduction of a halogen (e.g., Br, Cl) at the C4 or C5 positions, which can then serve as a handle for coupling reactions.

Palladium-catalyzed reactions are particularly prominent. For example, Pd-catalyzed decarboxylative coupling has been used to arylate thiazoles with various benzoic acids. acs.org Although the trifluoromethyl group deactivates the ring, making C-H activation more challenging, pre-functionalized trifluoromethylthiazoles are excellent substrates for cross-coupling.

Common cross-coupling strategies are outlined in the table below:

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Suzuki Coupling | 5-Bromo-2-(trifluoromethyl)-1,3-thiazole + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-(trifluoromethyl)-1,3-thiazole |

| Stille Coupling | 5-Bromo-2-(trifluoromethyl)-1,3-thiazole + Organostannane | Pd catalyst | 5-Substituted-2-(trifluoromethyl)-1,3-thiazole |

| Heck Coupling | 5-Bromo-2-(trifluoromethyl)-1,3-thiazole + Alkene | Pd catalyst, Base | 5-Alkenyl-2-(trifluoromethyl)-1,3-thiazole |

| Buchwald-Hartwig Amination | 5-Bromo-2-(trifluoromethyl)-1,3-thiazole + Amine | Pd catalyst, Ligand, Base | 5-Amino-2-(trifluoromethyl)-1,3-thiazole |

These reactions provide powerful tools for elaborating the core this compound scaffold, enabling the synthesis of a wide array of complex molecules for various applications. beilstein-journals.orgmit.edu

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms. mdpi.comnih.gov For this compound, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack by modeling the electron density and electrostatic potential of the molecule. researchgate.net

Studies on related systems have used DFT to:

Analyze Reaction Barriers: By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for a given reaction pathway. researchgate.netresearchgate.netzsmu.edu.ua This helps explain why certain reactions are favored over others.

Elucidate Mechanisms: DFT can map out the entire reaction coordinate, revealing the structure of intermediates and transition states. For example, in cycloaddition reactions involving trifluoromethylated heterocycles, DFT can confirm whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.net

Predict Regioselectivity: Computational models can accurately predict the regiochemical outcome of substitution reactions, corroborating experimental observations about the preferred sites of attack on the thiazole ring. researchgate.net

Understand Solvent Effects: By incorporating solvent models, calculations can provide a more realistic picture of how the reaction environment influences reactivity and mechanism. researchgate.net

For this compound, computational studies would confirm that the electron-withdrawing CF₃ group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring more susceptible to nucleophilic attack, while simultaneously lowering the energy of the HOMO (Highest Occupied Molecular Orbital), deactivating it towards electrophiles.

Comprehensive Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 2-(Trifluoromethyl)-1,3-thiazole, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of the parent 1,3-thiazole shows distinct signals for the protons at positions 2, 4, and 5. In this compound, the substitution at the C2 position simplifies the spectrum, with signals corresponding to the protons at the C4 and C5 positions of the thiazole (B1198619) ring. The chemical shifts of these protons are influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are also diagnostic. The C2 carbon, being directly attached to the trifluoromethyl group, experiences a significant downfield shift. The chemical shifts for the C4 and C5 carbons are also influenced by the substituent. For comparison, the ¹³C NMR data for the unsubstituted thiazole ring shows signals at approximately δ 153.4 (C2), 143.7 (C4), and 115.2 (C5) ppm. In substituted thiazoles, these values can vary significantly.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound will exhibit a characteristic singlet in its ¹⁹F NMR spectrum for the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the thiazole ring. The observed chemical shift can be influenced by the solvent and the presence of other functional groups in the molecule. For instance, the ¹⁹F NMR chemical shifts for trifluoromethyl groups attached to different aromatic systems can vary, providing insights into the electronic nature of the heterocyclic ring.

Table 1: Representative NMR Data for Thiazole Derivatives

| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent |

| ¹H | Thiazole | H2: 8.88, H4: 7.42, H5: 7.28 | CDCl₃ |

| ¹³C | Thiazole | C2: 153.4, C4: 143.7, C5: 115.2 | CDCl₃ |

| ¹⁹F | 4-(4-Fluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | -61.39, -114.54 | Not Specified |

Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound, which are characteristic of its structural features and bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiazole ring and the trifluoromethyl group. Key vibrational modes include:

C-F Stretching: Strong absorption bands are anticipated in the region of 1100-1350 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.

Thiazole Ring Vibrations: The stretching and bending vibrations of the C=N, C=C, C-S, and C-H bonds within the thiazole ring will give rise to a series of bands at characteristic frequencies. For instance, the C=N stretching vibration typically appears in the 1650-1550 cm⁻¹ region.

C-H Stretching and Bending: The C-H stretching vibrations of the thiazole ring are expected above 3000 cm⁻¹, while the out-of-plane bending vibrations occur at lower frequencies.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar vibrations. The symmetric vibrations of the trifluoromethyl group and the skeletal vibrations of the thiazole ring are often strong in the Raman spectrum.

Normal Mode Analysis: To gain a deeper understanding of the vibrational spectra, normal mode analysis can be performed using computational methods, such as Density Functional Theory (DFT). This analysis involves calculating the vibrational frequencies and visualizing the corresponding atomic motions for each normal mode. By comparing the calculated vibrational frequencies with the experimental FT-IR and Raman data, a detailed and accurate assignment of the observed spectral bands can be achieved. This approach helps to resolve ambiguities in spectral interpretation and provides a comprehensive picture of the molecule's vibrational dynamics.

Table 2: Characteristic Vibrational Frequencies for Thiazole and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretching (aromatic) | 3100 - 3000 |

| C=N Stretching | 1650 - 1550 |

| C=C Stretching (aromatic) | 1600 - 1450 |

| C-F Stretching (CF₃) | 1350 - 1100 |

| Thiazole Ring Breathing | ~1050 |

| C-H Bending (in-plane) | 1300 - 1000 |

| C-H Bending (out-of-plane) | 900 - 675 |

Mass Spectrometry Techniques (ESI-TOF, HRMS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Electrospray Ionization-Time of Flight (ESI-TOF), are crucial for obtaining the accurate mass of the molecular ion. This high precision allows for the unambiguous determination of the elemental formula of the compound, confirming the presence and number of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. For instance, the HRMS data for a related compound, 4-(4-Fluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole, provided a calculated m/z for [M+H]⁺ of 366.0688, with the found value being 366.0680, demonstrating the high accuracy of this technique.

Fragmentation Analysis: In addition to the molecular ion, the mass spectrum exhibits a series of fragment ions that provide valuable structural information. The fragmentation patterns of thiazoles are often characteristic and can aid in structure elucidation. For this compound, common fragmentation pathways may involve:

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, leading to a prominent fragment ion corresponding to the thiazole ring.

Ring Cleavage: The thiazole ring itself can undergo fragmentation, leading to smaller, characteristic ions. The fragmentation of the thiazole ring is a known process that can provide structural insights.

Rearrangements: In some cases, rearrangement reactions can occur upon ionization, leading to the formation of unexpected fragment ions.

The fragmentation of trifluoromethyl-substituted heterocycles can be complex. Studies on related compounds have shown that the position of the trifluoromethyl group can influence the fragmentation pathways. For example, in some 3-(trifluoromethyl)-2,1-benzisoxazole derivatives, fragmentation begins with the detachment of the trifluoromethyl radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| [C₂H₂NS]⁺ | Fragment from thiazole ring cleavage |

| [CF₃]⁺ | Trifluoromethyl cation |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry and data from related compounds. The actual fragmentation pattern would need to be confirmed by experimental data.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide insights into the electronic structure and extent of conjugation.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are characteristic of aromatic and conjugated systems. The thiazole ring, being aromatic, will give rise to such transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to influence the energy of these electronic transitions. It can cause a shift in the absorption maxima (λmax) compared to the unsubstituted thiazole. This shift can be either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths, depending on the nature of the interaction between the substituent and the thiazole ring.

Studies on related thiazole derivatives have shown that the absorption maxima are sensitive to the substituents on the ring. For example, 5-N-arylaminothiazoles exhibit absorption maxima in the range of 358-410 nm. The UV-Vis spectrum of the parent thiazole shows intense bands around 5.4 eV and 6.0 eV. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and aid in the interpretation of the experimental UV-Vis spectrum.

Table 4: Representative UV-Vis Absorption Data for Thiazole Derivatives

| Compound | λmax (nm) | Solvent | Reference |

| 2,5-di-thiophen-2-yl-thiazolo[5,4-d]thiazole | 390, 275 | DMF | |

| 5-N-Arylaminothiazoles | 358-410 | CH₂Cl₂ | |

| 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide | Not specified | Ethanol |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular architecture and intermolecular interactions.

Molecular Architecture: The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the thiazole ring and the geometry of the trifluoromethyl group. For example, in the crystal structure of a related compound, (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole, the thiazole ring was found to be virtually planar.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds may be present.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, where the electropositive region on the fluorine atom interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic thiazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Dipole-Dipole Interactions: As a polar molecule, dipole-dipole interactions will play a significant role in the crystal packing.

The study of these intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. The analysis of crystal packing in related thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that the molecular arrangement is governed by a combination of synergistic non-covalent interactions.

Table 5: Crystallographic Data for a Related Thiazole Derivative

| Parameter | (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| Key Feature | The thiazole ring is virtually planar. |

| Inter-ring Angle | The angle between the thiazole and the aromatic ring is 6.37(7)°. |

Advanced Fluorescence and Luminescence Spectroscopic Studies

Fluorescence and luminescence spectroscopy are powerful techniques for investigating the photophysical properties of molecules, providing insights into their excited state dynamics and potential applications in areas such as sensing and imaging.

The fluorescence properties of this compound are expected to be influenced by the nature of its electronic transitions. Generally, molecules with extended π-conjugation and rigid structures tend to exhibit fluorescence. While the parent thiazole is not strongly fluorescent, appropriate substitution can enhance its emission properties.

Studies on various thiazole derivatives have demonstrated their potential as fluorescent materials. For instance, thiazolo[5,4-d]thiazole derivatives have been shown to fluoresce across the visible spectrum, from orange-red to blue, with their photophysical properties being dependent on the crystal packing. The introduction of a trifluoromethyl group can modulate the fluorescence properties by altering the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as influencing non-radiative decay pathways.

In some cases, thiazole derivatives can exhibit dual fluorescence, which may be attributed to phenomena such as excited-state intramolecular proton transfer (ESIPT). For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown dual fluorescence, with the long-wavelength emission being related to the formation of a keto tautomer in the excited state.

Furthermore, the fluorescence of thiazole derivatives can be sensitive to their environment, making them useful as sensors. For instance, a thiadiazole-functionalized metal-organic framework (MOF) has been shown to selectively detect Al³⁺ ions through a "turn-on" fluorescence mechanism. Similarly, some 5-aminothiazole derivatives have been developed as fluorescent probes for the detection of hydrazine.

A detailed investigation of the fluorescence and luminescence of this compound would involve measuring its excitation and emission spectra, quantum yield, and fluorescence lifetime. These studies would provide a comprehensive understanding of its photophysical behavior and potential for applications in materials science and chemical biology.

Table 6: Fluorescence Properties of Representative Thiazole Derivatives

| Compound/System | Emission Color/Wavelength | Key Feature | Reference |

| Thiazolo[5,4-d]thiazole Crystals | Orange-red to blue | Dependent on crystal packing | |

| 1,3,4-Thiadiazole Derivatives | Dual fluorescence (~490 nm) | ESIPT phenomenon | |

| Thiadiazole-functionalized Pb(II)-MOF | "Turn-on" fluorescence | Selective sensing of Al³⁺ | |

| 5-Aminothiazole Derivatives | Red emission | Hydrazine detection |

Synchrotron-Based X-ray Absorption Near Edge Structure (XANES) Spectroscopy

Synchrotron-based X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides detailed information about the local electronic structure and chemical environment of a specific atom within a molecule. For this compound, XANES can be used to probe the nitrogen and sulfur atoms in the thiazole ring.

Nitrogen K-edge XANES: Nitrogen K-edge XANES spectroscopy can distinguish between different nitrogen functional groups. The spectra of heterocyclic nitrogen compounds, such as pyridine (B92270) and pyrrole, show distinct features that can be used for identification. By analyzing the N K-edge XANES spectrum of this compound, it would be possible to gain insights into the electronic structure of the nitrogen atom and how it is influenced by the trifluoromethyl group. This technique is sensitive to the local coordination and oxidation state of the nitrogen atom.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometric parameters of molecules. mdpi.com Methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to obtain optimized molecular geometries and comprehensive information about structural features. nih.govbohrium.com For 2-(Trifluoromethyl)-1,3-thiazole, DFT calculations would confirm the planarity of the thiazole (B1198619) ring and determine the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the trifluoromethyl group. Studies on similar substituted thiazoles and thiadiazoles have demonstrated excellent agreement between DFT-calculated geometries and experimental data from X-ray crystallography. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A smaller energy gap implies higher reactivity. nih.gov

In molecules analogous to this compound, the HOMO is typically distributed over the thiazole ring, while the LUMO is influenced by the electron-withdrawing substituent. nih.govresearchgate.net The potent electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap. For instance, the calculated energy gap for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) is 5.52 eV, which is noted to increase its reactivity compared to analogues without the CF3 group. nih.gov Theoretical studies on other thiazole derivatives with electron-withdrawing groups have shown that a smaller HOMO-LUMO gap correlates with interesting electronic properties. bohrium.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify chemical reactivity and site selectivity. These indices include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds This table presents data for structurally similar compounds to infer the properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) | Source |

|---|---|---|---|---|

| 2,5-diphenyl-1,3,4-thiadiazole | - | - | - | researchgate.net |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.52174 | nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions that contribute to molecular stability. mdpi.comresearchgate.net In this compound, significant charge delocalization is anticipated. NBO analysis on related molecules has revealed substantial stabilization energies arising from electron delocalization from the thiazole ring to the acceptor moieties. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons. Conversely, a strong positive potential (blue region) would be localized on the trifluoromethyl group and the hydrogen atoms, reflecting their electron-deficient nature. nih.gov Such maps are instrumental in understanding intermolecular interactions. mdpi.com

Prediction of Spectroscopic Properties (IR, Raman, NMR Shifts) via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies can produce simulated Infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the stretching and bending of the thiazole ring, as well as the distinctive, strong vibrations associated with the C-F bonds of the trifluoromethyl group. A good coherence between theoretical and experimental spectra is generally observed, although calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method used with DFT to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These theoretical calculations can aid in the assignment of experimental NMR signals. For the title compound, calculations would predict the chemical shifts for the protons on the thiazole ring, the carbons of both the ring and the CF3 group, and the fluorine atoms of the CF3 group.

Studies on Nonlinear Optical (NLO) Properties and Material Design

Molecules with significant intramolecular charge transfer, like donor-π-acceptor systems, often exhibit large nonlinear optical (NLO) properties. nih.gov The combination of the electron-rich thiazole ring and the strongly electron-withdrawing trifluoromethyl group in this compound suggests potential for NLO applications.

Computational studies can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net A high hyperpolarizability value is indicative of a strong NLO response. DFT calculations on various thiazole derivatives have shown that the presence of strong donor and acceptor groups significantly enhances these properties. mdpi.comnih.gov Investigations into thiazolopyrimidoquinoline derivatives have confirmed a direct correlation between a large dipole moment and enhanced NLO properties. nih.gov Therefore, theoretical screening of the hyperpolarizability of this compound could guide its development for advanced optoelectronic materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is fundamental to ligand-based drug design, where the goal is to predict the activity of novel molecules and optimize lead compounds based on the properties of known active molecules, particularly when the three-dimensional structure of the biological target is unknown. For derivatives of this compound, QSAR studies help to elucidate the specific molecular properties that govern their therapeutic effects.

Detailed Research Findings

The theoretical foundation of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. imist.ma These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. imist.ma By employing statistical methods, a mathematical model is constructed that relates these descriptors to the observed biological activity.

A significant QSAR study was conducted on a series of 25 thiazole derivatives to predict their inhibitory activity against Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a key enzyme in various cellular processes. imist.ma This study utilized several statistical techniques, including Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), to develop and validate predictive models. imist.ma

The Multiple Linear Regression (MLR) method yielded a robust model with strong predictive power. The equation developed demonstrated that the biological activity was dependent on four key descriptors: molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J). imist.ma The statistical quality of this MLR model was confirmed through rigorous internal and external validation procedures. imist.ma

Furthermore, an Artificial Neural Network (ANN) model was developed, which showed even superior predictive performance compared to the MLR model. imist.ma The ANN model, utilizing a [4-10-1] architecture with the Levenberg-Marquardt algorithm, resulted in higher correlation coefficients for the training, validation, and test sets, indicating a highly accurate and generalizable model. imist.ma

The key molecular descriptors identified in these models provide valuable insights for ligand-based design of new this compound derivatives:

Molar Refractivity (MR): This descriptor relates to the volume occupied by a molecule and its polarizability. Its inclusion suggests that the size and steric shape of the substituents on the thiazole ring are critical for binding to the target.

LogP: As a measure of lipophilicity, the importance of LogP indicates that the hydrophobic character of the molecule plays a significant role in its ability to cross cell membranes or interact with hydrophobic pockets in the target protein. imist.ma

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This electronic descriptor is related to a molecule's ability to accept electrons. Its significance points to the importance of electron-accepting capabilities in the molecular mechanism of action, possibly involving charge-transfer interactions with the biological target. imist.ma

In addition to QSAR, other computational methods like Density Functional Theory (DFT) are employed to assess the properties of molecules containing the trifluoromethyl group. mdpi.comresearchgate.net These calculations can determine thermochemical parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which help in understanding the reactivity and stability of the compounds. mdpi.comresearchgate.net

The following tables summarize the statistical results of the QSAR models developed for thiazole derivatives and describe the significant descriptors.

Table 1: Statistical Performance of QSAR Models for Thiazole Derivatives as PIN1 Inhibitors imist.ma

| Statistical Method | Model Parameters | R² (Training Set) | R²cv (Cross-Validation) | R²test (Test Set) | MSE (Mean Squared Error) |

| Multiple Linear Regression (MLR) | Descriptors: MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | 0.039 |

| Artificial Neural Network (ANN) | Architecture: [4-10-1] | 0.98 | 0.99 | 0.98 | 0.013 |

Data sourced from a QSAR study on thiazole derivatives as PIN1 inhibitors. imist.ma

Table 2: Key Molecular Descriptors and Their Significance in Ligand-Based Design imist.ma

| Descriptor | Type | Significance in Model | Implication for Ligand-Based Design |

| Molar Refractivity (MR) | Steric/Volumetric | Positive correlation | Indicates that bulkier, more polarizable groups may enhance activity. |

| LogP | Hydrophobic | Varies | Highlights the need to optimize the hydrophobic/hydrophilic balance for improved bioavailability and target interaction. |

| ELUMO | Electronic | Negative correlation | Suggests that molecules with a greater ability to accept electrons are more active. |

| Balaban Index (J) | Topological | Varies | Emphasizes the importance of the specific topology and branching of the molecular structure. |

Applications in Interdisciplinary Chemical Sciences

Role in Advanced Materials Science and Engineering

The incorporation of the trifluoromethyl-thiazole motif into larger molecular structures has been a key strategy in the development of high-performance organic materials.

While the thiazole (B1198619) moiety is a component in some specialized polymers, literature specifically detailing the integration of 2-(trifluoromethyl)-1,3-thiazole into functional polymers and coatings is not extensively documented in current research. However, the known stability and unique electronic properties conferred by the trifluoromethyl group suggest potential for future applications in creating polymers with tailored thermal resistance and specific surface properties. evitachem.com

The trifluoromethyl-thiazole scaffold is instrumental in the design of advanced organic semiconductors. Researchers have synthesized novel derivatives for use in n-type organic field-effect transistors (OFETs), which are crucial components in modern electronics. By introducing electron-accepting thiazole rings and trifluoromethylphenyl groups, the energy levels (specifically the LUMO, or Lowest Unoccupied Molecular Orbital) of the molecules can be lowered, which is beneficial for reducing the threshold voltage of the transistor. acs.org

One area of significant progress is in the development of thiazole-thiazolothiazole conjugated molecules. These materials are designed to enhance intermolecular interactions through π-π stacking and heteroatom contacts, which facilitates electron mobility. acs.org The investigation of thiazole/thiophene-based oligomers bearing trifluoromethylphenyl groups has furthered the understanding of how intermolecular forces, such as π-π stacking and hydrogen bonding, influence charge transport properties, with π-stacking being crucial for hole transport and hydrogen bonds affecting electron transport. nih.gov

Commercially significant thiazoles include a variety of dyes, indicating the utility of the thiazole core in producing colored compounds. wikipedia.org

| Compound Class | Key Feature | Application | Performance Metric |

| Thiazole−Thiazolothiazole Derivatives | Contains 2-(4-trifluoromethylphenyl)thiazole unit | n-type Organic Transistor (OFET) | Electron Mobility: up to 0.64 cm²/V·s acs.org |

| Thiazole/Thiophene-based Oligomers | Features trifluoromethylphenyl groups | Organic Semiconducting Materials | Elucidates charge transport mechanisms nih.gov |

The same properties that make trifluoromethyl-thiazole derivatives suitable for conductive materials also make them excellent candidates for optoelectronic devices. Organic field-effect transistors (OFETs) are a primary example of such devices. Novel semiconductors based on thiazole-thiazolothiazole π-conjugated compounds with trifluoromethylphenyl groups have demonstrated high performance as n-type materials. acs.org

For instance, a derivative incorporating a 2-(4-trifluoromethylphenyl)thiazole unit achieved a high electron mobility of 0.12 cm² V⁻¹ s⁻¹ in a bottom-contact configuration. acs.org Performance was further enhanced in a top-contact setup, reaching mobilities between 0.24 and 0.64 cm² V⁻¹ s⁻¹, coupled with low threshold voltages. acs.org This high level of performance underscores the potential of these materials in creating efficient and stable optoelectronic components for displays and sensors.

Contributions to Agrochemistry Research

In the field of agrochemistry, the trifluoromethyl-thiazole structure is a recognized pharmacophore used in the rational design of next-generation crop protection agents.

The trifluoromethyl-thiazole moiety is a key building block in the development of modern pesticides. Derivatives such as N-Phenyl-4-(trifluoromethyl)thiazol-2-amine are considered an important class of compounds for creating potent fungicides and insecticides. thieme-connect.com Recent research has focused on developing efficient synthesis methods for these molecules, leading to compounds with high bactericidal and fungicidal activity. thieme-connect.com

The thiazole ring itself is a component of several commercially successful fungicides, including Thifluzamide and Thiabendazole. wikipedia.org The introduction of a trifluoromethyl group is a common strategy to enhance the efficacy and metabolic stability of these agents. evitachem.com

In insecticide development, novel N-pyridylpyrazole derivatives that contain a thiazole moiety with a trifluoromethylphenyl group have shown excellent insecticidal activities against significant agricultural pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). mdpi.com

| Compound Class | Target Pest/Pathogen | Reported Activity |

| N-Phenyl-4-(trifluoromethyl)thiazol-2-amine | Bacteria/Fungi | Exhibits significant bactericidal activity, with rates up to 99%. thieme-connect.com |

| N-pyridylpyrazole Thiazole Derivatives | Plutella xylostella, Spodoptera exigua, S. frugiperda | Certain compounds show excellent, broad-spectrum insecticidal activity. mdpi.com |

| General 1,3,4-Thiadiazole (B1197879) Derivatives | Various | Serve as insecticides, pesticides, and fungicides. evitachem.com |

Understanding how a herbicide works at the molecular level is critical for developing new products and managing weed resistance. The structural features of this compound make it a molecule of interest for investigating potential new herbicide mechanisms. The highly electron-withdrawing trifluoromethyl group can significantly alter the electronic character of the thiazole ring, potentially enhancing its ability to bind to specific biological targets within a plant. nih.gov

For example, many successful herbicides function by inhibiting key enzymes, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase). The pyridine-based herbicide Flazasulfuron, which also contains a trifluoromethyl group, is a potent ALS inhibitor. nih.gov The herbicidal activity is influenced by the electron-withdrawing nature of this group. nih.gov Another example is the herbicide Thiazopyr, which contains a thiazole ring and acts by inhibiting microtubule assembly, a fundamental process for cell division and plant growth. nih.gov

By studying how the this compound scaffold interacts with these and other known herbicide targets, researchers can explore new pathways for phytotoxicity and design novel herbicides with improved efficacy and selectivity.

Significance in Ligand Chemistry and Coordination Complexes

The thiazole ring, with its nitrogen and sulfur heteroatoms, presents an excellent scaffold for the development of ligands for metal centers. The introduction of a trifluoromethyl group at the 2-position can significantly modulate the electronic properties of the resulting ligands, influencing the stability and reactivity of their metal complexes.

The synthesis of thiazole-based ligands is a subject of considerable interest in coordination chemistry. orientjchem.orgijper.org The nitrogen atom of the thiazole ring can act as a Lewis base, coordinating to metal centers. rsc.org Generally, the synthesis of such ligands involves the construction of the thiazole ring with appropriate functional groups that can chelate to a metal ion. For instance, Schiff base ligands derived from substituted thiazoles have been synthesized and complexed with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). ijper.org The synthesis of these complexes often involves the reaction of a hot ethanolic solution of the thiazole ligand with the respective metal chlorides under reflux. ijper.org While specific examples detailing the coordination of this compound are not extensively documented in the provided research, the general principles of thiazole-metal coordination suggest its potential as a versatile ligand. The strong electron-withdrawing nature of the trifluoromethyl group would be expected to influence the electron density on the thiazole ring, thereby affecting the coordination properties and the catalytic activity of the resulting metal complexes.

Organoboron compounds, particularly those integrated with heterocyclic systems, are renowned for their applications in materials science and medicinal chemistry due to their unique electronic and photophysical properties. fluorochem.co.ukresearchgate.net The development of organoboron complexes containing the thiazole moiety has led to new fluorescent dyes with tunable properties. rsc.org For example, boron complexes of 1,5-bidentate nitrogen ligands featuring a thiazole linker have been synthesized. These complexes exhibit large Stokes shifts, and their absorption and emission spectra can be modulated by the introduction of different substituents. rsc.org

The incorporation of a trifluoromethyl group into organoboron compounds is a strategy to enhance their stability and modify their electronic characteristics. nih.gov While the direct synthesis of organoboron complexes from this compound is an area of ongoing research, the synthesis of α-trifluoromethylated organoborons has been achieved through methods that could potentially be adapted for this purpose. nih.gov The synthesis of new carbazole-derived organoboron compounds with triarylborane as an electron acceptor has demonstrated the potential for creating materials with strong fluorescence quantum yields. frontiersin.org The combination of the electron-deficient this compound core with a suitable organoboron moiety could lead to novel materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Utility as Strategic Building Blocks in Complex Organic Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic structures, many of which have applications in medicinal and agricultural chemistry. nih.gov

The synthesis of diverse libraries of heterocyclic compounds is a key strategy in drug discovery. The this compound core provides a robust platform for the construction of such libraries. For instance, trifluoromethylpyridine scaffolds have been used to synthesize a variety of fused heterocyclic systems, including thieno[2,3-b]pyridines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which have shown promising insecticidal activity. nih.gov The development of one-pot multicomponent reactions has facilitated the synthesis of fully substituted 1,3-thiazoles, which can be appended with other bioactive moieties like lawsone to create hybrid molecules. acs.org Furthermore, the thiazole ring can be functionalized to incorporate other heterocyclic rings, leading to the creation of diverse molecular architectures. For example, thiazole derivatives have been synthesized containing pyrazole (B372694) and chromenone moieties. nih.gov The synthesis of di-, tri-, and tetrathiazole derivatives demonstrates the versatility of the thiazole unit in building complex molecular structures. nih.gov

| Starting Scaffold | Synthesized Heterocyclic Library | Reference |

|---|---|---|

| Trifluoromethylpyridine | Thieno[2,3-b]pyridines | nih.gov |

| Trifluoromethylpyridine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | nih.gov |

| Arylglyoxals, Lawsone, Thiobenzamides | Fully substituted 1,3-thiazoles | acs.org |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Di-, tri-, and tetrathiazoles | nih.gov |

The this compound moiety is a key precursor in the synthesis of a wide range of biologically active molecules. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. nih.gov For example, trifluoromethyl-substituted pyridines are important intermediates in the synthesis of various agrochemicals, including insecticides and herbicides. nih.gov

In the pharmaceutical arena, 2-(trifluoromethyl)azetidines, which are valuable scaffolds in medicinal chemistry, have been synthesized from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov Thiazole derivatives bearing a trifluoromethyl group have been investigated as potential anticancer agents. acs.orgnih.gov For instance, a series of 2,4-disubstituted thiazoles have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. acs.orgnih.gov Furthermore, the 1,3-thiazole scaffold has been utilized in the rational design and synthesis of novel compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Molecular-Level Biological Activity Investigations (Non-Clinical)

The non-clinical investigation of the molecular-level biological activity of this compound derivatives has revealed their potential as therapeutic agents for a variety of diseases. These studies often involve a combination of in vitro biological assays and in silico molecular docking simulations to elucidate their mechanism of action.

Molecular docking studies have been instrumental in understanding the binding interactions of thiazole derivatives with their biological targets. For example, new thiazole derivatives have been studied as potential tubulin polymerization inhibitors, with docking studies revealing key interactions within the colchicine (B1669291) binding site of tubulin. acs.orgnih.gov These studies have highlighted the importance of the thiazole scaffold and various substituents in determining the binding affinity and biological activity. acs.org

In vitro studies have demonstrated the potent biological activities of various this compound-containing compounds. For example, a series of novel 1,3-thiazoles were synthesized and showed significant in vitro activity against different forms of the Trypanosoma cruzi parasite, with some compounds exhibiting greater selectivity than the reference drug benznidazole (B1666585). nih.gov Mechanistic studies suggested that these compounds induce parasite cell death via apoptosis. nih.gov

Other studies have focused on the development of trifluoromethyl-containing heterocyclic compounds as insecticides. A variety of heterocyclic compounds built upon a trifluoromethylpyridine scaffold were synthesized and evaluated for their insecticidal activity against the cotton aphid, Aphis gossypii, with some compounds showing potency comparable to the commercial insecticide acetamiprid. nih.gov Additionally, fluorinated hydrazinylthiazole derivatives have been synthesized and evaluated for their potential in managing diabetes, showing inhibitory activity against α-amylase and glycation. nih.gov

| Compound Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives | Tubulin polymerization inhibition (Anticancer) | Compounds showed potent cytotoxic activity against various cancer cell lines. Docking studies revealed binding to the colchicine site of tubulin. | acs.orgnih.gov |

| 1,3-Thiazole derivatives | Anti-Trypanosoma cruzi | Compounds were more potent than benznidazole against epimastigotes and showed increased selectivity against trypomastigotes. Induced apoptosis in the parasite. | nih.gov |

| Trifluoromethylpyridine-containing heterocycles | Insecticidal activity against Aphis gossypii | Several compounds showed potent activity against nymphs and adults of Aphis gossypii. | nih.gov |

| Fluorinated hydrazinylthiazole derivatives | α-Amylase inhibition, Antiglycation (Antidiabetic) | Compounds exhibited moderate to high enzyme inhibition potency. | nih.gov |

Enzyme and Receptor Binding Studies (Molecular Docking, in vitro mechanistic assays)

Molecular docking simulations and in vitro assays are crucial tools for understanding the interactions between small molecules and biological macromolecules. For derivatives of this compound, these studies have provided insight into their binding modes and potential mechanisms of action.

Molecular docking has been employed to visualize the binding of thiazole derivatives within the active sites of various enzymes. academie-sciences.fr For instance, studies on fluorinated hydrazinylthiazole derivatives have utilized molecular docking to understand their binding interactions with enzymes like α-amylase. nih.gov These simulations revealed that the compounds exhibit various interactions, including pi-pi stacking, hydrogen bonding, and van der Waals forces within the enzyme's active site. nih.gov One such derivative, featuring a trifluoromethyl group, was identified as a highly potent candidate against α-amylase, a finding supported by the docking studies. nih.gov

In another example, coumarin-triazole hybrids containing a 2-trifluoromethylbenzyl substitution were synthesized and studied. nih.gov Molecular dynamics simulations showed that these hybrids form stable complexes with cholinesterase enzymes. nih.gov Similarly, the interaction of thiazole derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2) has been affirmed through detailed in silico molecular docking studies, which indicated a considerable binding affinity. nih.gov

The binding of novel thiazole derivatives to carrier proteins has also been investigated. For example, the interaction between a biologically active thiazole derivative and bovine serum albumin (BSA) was studied using fluorescence spectroscopy. The data suggested that the molecule could efficiently bind to carrier proteins in vivo, which is essential for reaching its target site. mdpi.com

| Target Enzyme/Receptor | Derivative Class | Key Findings from Binding Studies | Citations |

| α-Amylase | Fluorinated Hydrazinylthiazoles | Exhibited pi-pi, H-bonding, and van der Waals interactions in the active site. | nih.gov |

| Acetylcholinesterase (AChE) | Coumarin-Triazole Hybrids | Hybrids with 2-trifluoromethylbenzyl groups form stable complexes. | nih.gov |

| Butyrylcholinesterase (BChE) | Coumarin-Triazole Hybrids | Hybrids with 2-trifluoromethylbenzyl groups form stable complexes. | nih.gov |

| VEGFR-2 | 1,3-Thiazole Derivatives | Compounds possess a considerable binding affinity toward the protein. | nih.gov |

| Bovine Serum Albumin (BSA) | 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Efficient binding to the carrier protein observed via fluorescence quenching. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For compounds incorporating the this compound scaffold, SAR studies have elucidated how structural modifications influence their interactions with molecular targets.

In a series of fluorinated hydrazinylthiazole derivatives, an initial SAR was established which indicated that the inhibitory potential against α-amylase depends on the nature and position of the substituent on the aromatic ring. nih.gov Notably, a compound featuring a trifluoromethyl group at the meta position of an attached phenyl ring exhibited the highest inhibitory activity. nih.gov

SAR studies on antimicrobial thiazole derivatives have also been conducted. For example, in a series of 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov Another study on antimicrobial 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives revealed that specific substitutions led to activities comparable to the standard drug ampicillin (B1664943) against certain bacterial strains. nih.govmdpi.com

In the context of cholinesterase inhibitors, the substituents on a benzyl (B1604629) ring attached to a triazole, which is part of a larger coumarin-hybrid structure, play a vital role in modulating activity. nih.gov Analogues with 2-trifluoromethyl and 2-trifluoromethoxy substitutions were among the most active in a series of coumarin (B35378) A-ring connected triazole hybrids. nih.gov This highlights the positive contribution of the trifluoromethyl group to the inhibitory potency.

Investigation of Antimicrobial Mechanisms at the Cellular/Molecular Level